N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide -

N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-4571429
CAS Number:
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Compound 2 shares a core benzamide structure with the target compound, N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide. Both compounds feature an aromatic ring (phenyl) directly linked to the nitrogen of the benzamide moiety. The key difference lies in the substitutions on the phenyl ring and the presence of a methylsulfonylamino group at the 3-position of the benzamide in the target compound. The research on Compound 2 and its metabolic fate led to the exploration of analogues with methyl groups ortho to the 4-amino substituent to hinder N-acetylation, which is relevant to the design of the target compound.

4-Amino-N-(2,4,6-trimethylphenyl)benzamide (Compound 4)

Compound Description: This compound is an anticonvulsant that demonstrates potent, dose-dependent potentiation of hexobarbital-induced sleeping time in mice. [] Oral administration of 375 µg/kg of Compound 4 resulted in a 61% increase in sleeping time compared to controls. [] Notably, it exhibits exceptionally high and long-lived plasma concentrations due to the two methyl groups ortho to the 4-amino substituent, which effectively prevent metabolic N-acetylation. []

Relevance: Compound 4 represents a strategically modified analogue of Compound 2, aiming to prevent N-acetylation by incorporating two methyl groups ortho to the 4-amino group. This modification makes it directly relevant to the target compound, N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, which also incorporates methyl groups on the phenyl ring to potentially influence its metabolic profile. The successful inhibition of N-acetylation in Compound 4 provides valuable insights for understanding the structure-metabolism relationships in the target compound.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Description: This series of compounds was developed as Src inhibitors for the treatment of triple-negative breast cancer (TNBC). [] The lead compound (Compound 1) exhibited high potency against TNBC in vitro and in vivo but also showed considerable toxicity. [] Optimization efforts resulted in the discovery of N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (Compound 13an), a multikinase inhibitor with potent activity against Src, KDR, and other kinases involved in the MAPK signaling pathway. [] Compound 13an demonstrated potent anti-TNBC activity in vitro and in vivo, good pharmacokinetic properties, and lower toxicity compared to the lead compound. []

Relevance: While structurally distinct from N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide, this series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives highlights the strategy of lead optimization to improve potency, selectivity, and reduce toxicity, which is a valuable consideration for any drug development program, including those involving the target compound. The exploration of multikinase inhibition in Compound 13an suggests a potential strategy to investigate for the target compound if it exhibits activity against multiple targets.

Properties

Product Name

N-(3,4-dimethylphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(3,4-dimethylphenyl)-3-(methanesulfonamido)-4-methylbenzamide

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C17H20N2O3S/c1-11-6-8-15(9-13(11)3)18-17(20)14-7-5-12(2)16(10-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20)

InChI Key

DKIMJMRUQAGASU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.